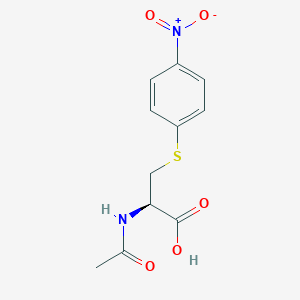

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Vue d'ensemble

Description

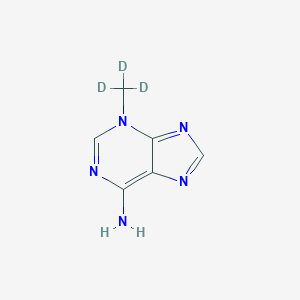

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a derivative of the amino acid L-cysteine, which has been studied for various scientific purposes. The molecule is of interest due to its potential applications in biochemical research, including enzyme studies and chemical synthesis processes.

Synthesis Analysis

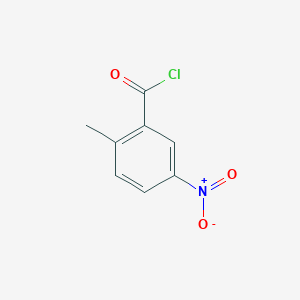

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves specific acetylation and nitration reactions. Park, Agnello, and Mathew (1966) described a process where acetyl phosphate or p-nitrophenyl acetate acetylates a cysteine residue, indicating a method that might be adapted for the synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Park, J. H., Agnello, C., & Mathew, E., 1966).

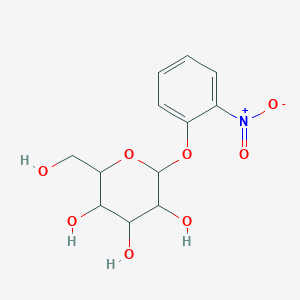

Molecular Structure Analysis

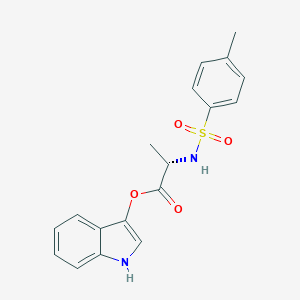

The molecular structure of N-Acetyl-S-(4-nitrophenyl)-L-cysteine has been explored through various spectroscopic techniques. Lee and Suh (1980) conducted a detailed analysis of N-acetyl-L-cysteine, which shares structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine, providing insights into the molecule's conformation and bonding (Lee, Y. J., & Suh, I., 1980).

Chemical Reactions and Properties

The chemical behavior of N-Acetyl-S-(4-nitrophenyl)-L-cysteine includes its reactivity and interaction with other chemical entities. Phocas, Yovanidis, Photaki, and Zervas (1967) described the N → S transfer of the o-nitrophenylsulphenyl-group in cysteine peptides, which might be relevant for understanding the chemical reactions involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Phocas, I., Yovanidis, C., Photaki, I., & Zervas, L., 1967).

Physical Properties Analysis

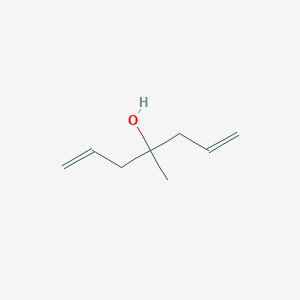

The physical properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine, such as solubility, melting point, and stability, are essential for its handling and application in research. However, specific studies focusing solely on these properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine were not identified in the current search.

Chemical Properties Analysis

N-Acetyl-S-(4-nitrophenyl)-L-cysteine's chemical properties, including its reactivity towards other compounds and stability under various conditions, are crucial for its utilization in chemical synthesis and research. Thalluri, Manne, Dev, and Mandal (2014) discussed a Lossen rearrangement mediated by a related compound, which could offer insights into the reactivity and potential chemical transformations of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).

Applications De Recherche Scientifique

Lifespan Extension and Stress Resistance : N-acetyl-L-cysteine supplementation has been shown to extend the lifespan and increase resistance to environmental stressors in Caenorhabditis elegans, likely due to enhanced stress-responsive gene expression (Oh, Park, & Park, 2015).

Proinflammatory Cytokine Expression : Long-term low-dose N-acetyl-L-cysteine treatment enhances proinflammatory cytokine expression in LPS-stimulated macrophages by increasing kinase phosphorylation (Ohnishi et al., 2014).

Clinical Applications : N-acetylcysteine supplementation has numerous clinical applications, including the prevention of chronic obstructive pulmonary disease exacerbation, prevention of kidney damage during imaging procedures, treatment of the influenza virus, and infertility treatment (Millea, 2009).

Respiratory Illnesses and Oxidative Stress : N-acetylcysteine is a promising treatment for respiratory illnesses, conditions involving oxidative stress, acetaminophen-induced hepatotoxicity, and acute heavy metal poisoning (Kelly, 1998).

Stability of Derivatives : N-acetyl-l-cysteine derivatives of isoindoles derived from amino acids are highly stable and require less strict reaction control compared to mercaptoethanol (Alvarez-coque et al., 1989).

Peptide Formation : Boc-Cys(Npys), a derivative, is stable and versatile, facilitating the formation of unsymmetrical disulfide bonds in a wide pH range in aqueous buffers (Bernatowicz, Matsueda, & Matsueda, 2009).

Quality Control in Pharmaceuticals : N-acetyl-L-cysteine determination is crucial for quality control in compound amino acid injections (Wen, 2003).

Cancer Prevention : N-acetyl-l-cysteine shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora et al., 2004).

Pharmaceutical Formulation Analysis : A flow injection spectrophotometric system effectively determines N-acetyl-L-cysteine in pharmaceutical formulations (Fornazari et al., 2005).

Multifaceted Activity in COPD : The protective effect of N-acetyl-l-cysteine against acute exacerbations of COPD is influenced by its mucolytic activity, antioxidant effects, and modulation of human bronchial tone (Calzetta et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBKSYPZBSVLLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238408 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(4-nitrophenyl)-L-cysteine | |

CAS RN |

91088-55-0 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

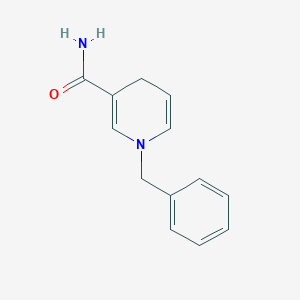

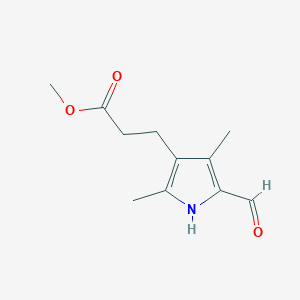

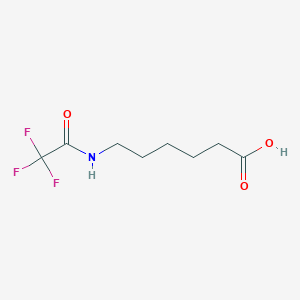

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

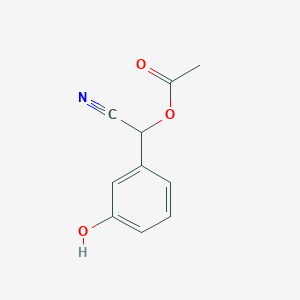

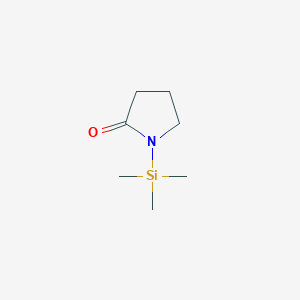

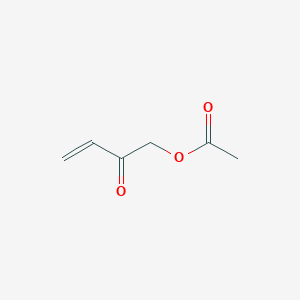

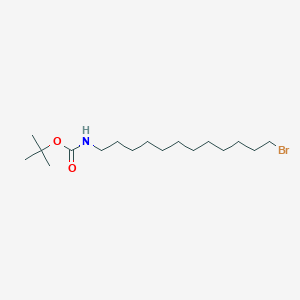

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.